Choriogonadotropic HorMone Alfa
Description
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Properties
CAS No. |
177073-44-8 |
|---|---|
Molecular Formula |
C9H6F6 |
Synonyms |
Choriogonadotropic HorMone Alfa |
Origin of Product |
United States |
Historical Trajectories and Milestones in Choriogonadotropin Alfa Research
The journey to choriogonadotropin alfa began with the discovery of human chorionic gonadotropin (hCG) in the blood and urine of pregnant women in 1927. nih.gov For decades, the primary source of hCG for clinical use was purified from the urine of pregnant women (u-hCG). europa.eu While effective, these preparations had inherent variability and the potential for impurities.
The advent of recombinant DNA technology in the latter half of the 20th century paved the way for a new generation of gonadotropins. The development of recombinant human Follicle-Stimulating Hormone (r-hFSH) in the late 1980s and its subsequent marketing approval in the mid-1990s marked a turning point. nih.govnih.gov This success spurred the development of other recombinant gonadotropins.
A key milestone was the creation of choriogonadotropin alfa, the recombinant form of hCG. patsnap.com It is produced by genetically engineered Chinese Hamster Ovary (CHO) cells, into which the genes for the alpha and beta subunits of hCG have been inserted. europa.eufda.gov These cells secrete the complete hormone into the culture medium, from which it is purified to a high degree. nih.govfda.gov This process ensures a product with high purity, consistent biological activity, and a well-defined structure. fda.govemdserono.ca Choriogonadotropin alfa was licensed for clinical use in 2001, offering a synthetic alternative to urinary-derived hCG for inducing final follicular maturation and ovulation. nih.gov
Comparative Evolutionary Biology of Choriogonadotropin Alfa and Homologous Glycoprotein Hormones
Choriogonadotropin alfa belongs to the glycoprotein (B1211001) hormone family, which also includes Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH). oup.compatsnap.com These hormones are critical regulators of development, growth, and reproduction in all animals. nih.gov
Structural Homology: A defining feature of this family is their structure as heterodimers, composed of a common alpha subunit and a hormone-specific beta subunit. nih.govreactome.org The alpha subunit is virtually identical across all four hormones, consisting of 92 amino acids. drugbank.comnih.gov The beta subunit, however, is unique to each hormone and confers its specific biological activity and receptor binding specificity. patsnap.comreactome.org
The beta subunits of LH and hCG share approximately 85% amino acid identity, which allows them to bind to and activate the same receptor, the LH/hCG receptor (LHCGR). oup.com However, the hCG beta subunit has a 24-amino acid C-terminal extension that is not present in the LH beta subunit. nih.gov This extension is heavily glycosylated and is responsible for hCG's significantly longer plasma half-life compared to LH. oup.com
Evolutionary Origins: The evolutionary origins of glycoprotein hormones can be traced back to the emergence of metazoans (multicellular animals). nih.gov Research using genomic and phylogenetic analysis has identified homologs of these hormones and their receptors in basal metazoans like sponges and comb jellies. oup.comnih.gov The ancestor gene for the glycoprotein hormone beta-subunit is believed to have evolved before the divergence of bilateral metazoa. nih.gov This ancient origin underscores the fundamental importance of this signaling system in animal biology. The distinct LHβ and hCGβ subunits evolved separately in primates, leading to two molecules that regulate different physiological processes. oup.com While LH is a key regulator of the menstrual cycle and steroidogenesis, hCG's primary natural role is to maintain the corpus luteum and support the early stages of pregnancy. nih.govnih.gov
Current Paradigms and Unanswered Questions in Choriogonadotropin Alfa Studies
The primary mechanism of action of choriogonadotropin alfa is to mimic the mid-cycle surge of endogenous LH. drugbank.com It binds to the LH/hCG receptor on the granulosa and theca cells of the ovary. patsnap.commims.com This receptor is a G protein-coupled receptor. oup.com Binding of choriogonadotropin alfa activates the receptor, leading to the stimulation of a downstream signaling cascade, primarily through the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). patsnap.comnih.gov This cascade triggers the resumption of oocyte meiosis, the final maturation of the follicle, and ultimately, the rupture of the follicle to release the mature egg (ovulation). drugbank.commims.com
Current Research Focus: Current research continues to explore the nuanced effects of choriogonadotropin alfa. Studies have shown that hCG may induce a more robust activation of certain signaling pathways, such as ERK1/2 and AKT, which are crucial for follicular survival, compared to LH. researchgate.net This difference in signaling may have implications for oocyte quality and early embryonic development. oup.com
Unanswered Questions: Despite significant progress, several questions remain in the study of choriogonadotropin alfa:
The Role of Glycosylation: Glycosylation, the attachment of sugar chains, significantly impacts the bioactivity and half-life of glycoprotein (B1211001) hormones. wikipedia.orgnih.gov Choriogonadotropin alfa produced in CHO cells has a glycosylation pattern that is comparable, but not identical, to that of native hCG. europa.eu The precise functional consequences of these subtle differences in glycoforms are an active area of investigation. nih.gov
Differential Signaling: While LH and hCG act on the same receptor, evidence suggests they may not be perfectly interchangeable due to differences in signaling pathway activation. oup.comresearchgate.net Further research is needed to fully understand how these differences translate to clinical outcomes.
Non-Reproductive Functions: There is emerging evidence that hCG may have functions beyond reproduction, including roles in cellular crosstalk under certain conditions like hypoxia. patsnap.com The full spectrum of choriogonadotropin alfa's biological activities is yet to be completely elucidated.
Methodological Frameworks Guiding Choriogonadotropin Alfa Investigation
Structural Analysis and Domain Organization of Choriogonadotropin Alfa
Choriogonadotropin alfa is a heterodimeric glycoprotein (B1211001), meaning it is composed of two distinct, non-covalently linked subunits: an alpha (α) subunit and a beta (β) subunit. patsnap.comnih.gov The proper assembly of these two subunits is essential for its biological activity.
Alpha and Beta Subunit Composition and Sequence Homology
The alpha subunit of choriogonadotropin alfa consists of 92 amino acids. nih.govnih.gov A key feature of this subunit is that its amino acid sequence is virtually identical to the alpha subunits of other human glycoprotein hormones, namely Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH). patsnap.comkup.at This high degree of homology underscores a common evolutionary origin for these hormones. oup.com
In contrast, the beta subunit, comprising 145 amino acids, is unique to hCG and confers the hormone's specific biological activity and receptor specificity. patsnap.comnih.gov While there is significant sequence homology between the beta subunits of hCG and LH (approximately 85% identity), the beta subunits of FSH and TSH are more divergent. oup.com The distinct nature of the beta subunit is the primary reason why choriogonadotropin alfa specifically activates the LHCGR. nih.gov
| Hormone | Alpha (α) Subunit Amino Acids | Beta (β) Subunit Amino Acids | Alpha (α) Subunit Homology | Beta (β) Subunit Homology (vs. hCG) |
|---|---|---|---|---|
| Choriogonadotropin alfa (hCG) | 92 | 145 | Identical to LH, FSH, TSH | 100% |
| Luteinizing Hormone (LH) | 92 | 121 | Identical to hCG, FSH, TSH | ~85% |
| Follicle-Stimulating Hormone (FSH) | 92 | 111 | Identical to hCG, LH, TSH | Low |
Post-Translational Modifications: Glycosylation Patterns and Disulfide Bonds of Choriogonadotropin Alfa
The biological activity and stability of choriogonadotropin alfa are heavily influenced by post-translational modifications, particularly glycosylation and the formation of disulfide bonds.
Glycosylation: Both subunits of choriogonadotropin alfa are glycosylated, meaning they have carbohydrate chains attached to them. The alpha subunit contains two N-linked glycosylation sites at asparagine (Asn) residues 52 and 78. nih.govuniprot.org The beta subunit is more extensively glycosylated, with two N-linked sites at Asn-13 and Asn-30, and four O-linked glycosylation sites on serine (Ser) residues at positions 121, 127, 132, and 138. nih.govnih.gov These carbohydrate moieties are crucial for proper protein folding, subunit assembly, and the hormone's circulatory half-life.
Disulfide Bonds: The tertiary structure of each subunit is stabilized by intramolecular disulfide bonds. The alpha subunit contains five disulfide bonds, formed by ten cysteine residues. oup.com The beta subunit has six disulfide bonds, involving twelve cysteine residues. oup.com These bonds are critical for maintaining the correct three-dimensional conformation of the subunits, which is a prerequisite for their association and subsequent receptor binding.
| Subunit | Modification | Details | Location (Amino Acid Residue) |
|---|---|---|---|
| Alpha (α) | N-linked Glycosylation | 2 sites | Asn-52, Asn-78 |
| Disulfide Bonds | 5 bonds | Involving 10 Cysteine residues | |
| Beta (β) | N-linked Glycosylation | 2 sites | Asn-13, Asn-30 |
| O-linked Glycosylation | 4 sites | Ser-121, Ser-127, Ser-132, Ser-138 | |
| Disulfide Bonds | 6 bonds | Involving 12 Cysteine residues |
Ligand-Receptor Dynamics of Choriogonadotropin Alfa with the Lutropin-Choriogonadotropic Hormone Receptor (LHCGR)
The biological effects of choriogonadotropin alfa are initiated by its binding to the Lutropin-Choriogonadotropic Hormone Receptor (LHCGR), a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov This receptor is primarily expressed on the surface of theca and granulosa cells in the ovary and Leydig cells in the testis. patsnap.comnih.gov
Binding Affinity and Specificity of Choriogonadotropin Alfa to LHCGR
Choriogonadotropin alfa binds to the LHCGR with high affinity and specificity. oup.com The beta subunit plays a primary role in determining this receptor specificity. nih.gov While both LH and hCG bind to the same receptor, studies have shown that the LHCGR can differentiate between the two ligands, with some residues in the extracellular domain of the receptor influencing the binding affinity for each hormone differently. nih.govnih.gov The high affinity of the interaction ensures that physiological concentrations of the hormone are sufficient to elicit a biological response.
Conformational Changes in LHCGR Induced by Choriogonadotropin Alfa Binding
The binding of choriogonadotropin alfa to the extracellular domain of the LHCGR induces a conformational change in the receptor. oup.comnih.gov This initial binding event is thought to trigger further interactions between the hormone and the extracellular loops of the receptor, leading to a larger structural rearrangement of the transmembrane domain. oup.com This conformational shift is critical for the activation of intracellular signaling pathways. The activated receptor then couples to G proteins, primarily Gs, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com
Comparative Receptor Binding Characteristics: Choriogonadotropin Alfa vs. Other Gonadotropins
While choriogonadotropin alfa, LH, and FSH are all gonadotropins, their receptor binding characteristics exhibit key differences that underpin their distinct physiological roles.
Choriogonadotropin alfa and LH both act as agonists for the LHCGR. oup.com However, despite binding to the same receptor, they can elicit quantitatively and qualitatively different intracellular signals. nih.gov For instance, hCG has been shown to be more potent in stimulating cAMP production, whereas LH may be more effective at activating other signaling pathways like the ERK and AKT pathways. nih.gov This suggests that the subtle structural differences between hCG and LH, particularly in the beta subunit, can translate into distinct downstream cellular responses.
FSH, on the other hand, binds to its own specific receptor, the Follicle-Stimulating Hormone Receptor (FSHR). nih.gov Although the alpha subunit is shared among these hormones, the unique beta subunit of FSH directs it to the FSHR, preventing significant cross-reactivity with the LHCGR under normal physiological conditions. The binding of FSH to the FSHR also activates G protein-coupled signaling cascades, but these lead to a different set of cellular responses primarily related to follicular growth and development. nih.gov
| Hormone | Primary Receptor | Binding Characteristics | Primary Signaling Pathway |
|---|---|---|---|
| Choriogonadotropin alfa (hCG) | LHCGR | High affinity agonist | Gs/cAMP |
| Luteinizing Hormone (LH) | LHCGR | High affinity agonist, can elicit different downstream signals compared to hCG | Gs/cAMP, ERK, AKT |
| Follicle-Stimulating Hormone (FSH) | FSHR | High affinity agonist, specific to FSHR | Gs/cAMP |
Genetic Engineering and Expression Systems for Recombinant Choriogonadotropin Alfa
The production of recombinant choriogonadotropin alfa relies heavily on genetic engineering techniques and the use of stable expression systems. Chinese Hamster Ovary (CHO) cells are a widely used and effective mammalian cell line for this purpose due to their ability to perform complex post-translational modifications, such as glycosylation, which are critical for the hormone's biological activity. patsnap.comnih.govfda.gov
The process begins with the expansion of genetically modified CHO cells that have been engineered to secrete choriogonadotropin alfa directly into the cell culture medium. fda.gov These cells are grown in large-scale bioreactors, and the culture supernatant containing the "crude" glycoprotein is collected for purification. elsevier.es
Gene Construct Design and Optimization for Choriogonadotropin Alfa Expression
The successful expression of recombinant choriogonadotropin alfa hinges on the careful design and optimization of the gene constructs that are introduced into the host cells. These constructs are typically plasmid vectors containing the DNA sequences that code for both the alpha and beta subunits of hCG. nih.gov
For efficient expression, the cDNA coding for the mature form of the alpha subunit is inserted in-frame into an expression vector. nih.gov This vector often includes a sequence for a tag, such as a 6xHis tag, at the 5'-end of the cDNA to facilitate subsequent purification of the recombinant protein. nih.gov The genes for the alpha and beta subunits are incorporated into the nuclear DNA of the host cell, allowing for their transcription and translation. elsevier.es
Transcriptional and Translational Regulation of Choriogonadotropin Alfa Subunit Synthesis
The synthesis of the alpha and beta subunits of choriogonadotropin alfa is a tightly regulated process at both the transcriptional and translational levels. The expression of these subunit genes is influenced by various factors, including the interplay between the hypothalamus, pituitary gland, and gonads. nih.gov
Studies have shown an imbalanced synthesis of the alpha and beta subunits, which is a reflection of the steady-state levels of their corresponding mRNAs. nih.gov For instance, in the first trimester of pregnancy, there is about twice as much hCG-alpha mRNA as hCG-beta mRNA. nih.gov This imbalance can be even more pronounced at term. nih.gov This differential expression is controlled by a combination of activators and repressors that determine whether a gene is transcribed. youtube.com In eukaryotes, this regulation involves complex interactions between multiple transcription factors. youtube.com
The conformation of the free alpha subunit appears to allow for easier access by glycosyltransferases compared to the beta subunit. nih.gov However, when the alpha subunit combines with the beta subunit, the local structures around the glycosylation sites on the alpha subunit are altered, making the synthesis of certain complex carbohydrate chains less favorable. nih.gov
Purification and Characterization Techniques for Research-Grade Choriogonadotropin Alfa
Once the recombinant choriogonadotropin alfa has been expressed and secreted into the cell culture medium, it must be purified and characterized to ensure it is suitable for research applications. This involves a series of sophisticated techniques to isolate the hormone and assess its purity and integrity.
Chromatographic Methodologies for Isolation
A multi-step chromatographic process is employed to purify recombinant choriogonadotropin alfa from the cell culture supernatant. fda.gov This typically involves a series of chromatographic steps to achieve a high level of purity. fda.gov
Commonly used chromatographic techniques include:
Immunoaffinity Chromatography: This technique utilizes monoclonal antibodies specific to hCG or its subunits to capture the hormone with high specificity. nih.govnih.gov
Ion-Exchange Chromatography: Techniques like DEAE-Sephadex chromatography separate proteins based on their net charge. nih.gov
Gel Permeation Chromatography: This method separates molecules based on their size. oup.com
Hydrophobic Interaction Chromatography: This technique can be used to remove nicked forms of the hormone that may have reduced bioactivity. oup.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is another powerful technique for purifying the subunits. nih.gov
| Chromatographic Method | Principle of Separation | Application in Choriogonadotropin Alfa Purification |
| Immunoaffinity Chromatography | Specific antigen-antibody binding | Isolation of hCG using monoclonal antibodies. nih.govnih.gov |
| Ion-Exchange Chromatography | Net surface charge | Separation of hCG from other charged molecules. nih.gov |
| Gel Permeation Chromatography | Molecular size | Separation of hCG from proteins of different sizes. oup.com |
| Hydrophobic Interaction | Hydrophobicity | Removal of altered forms of hCG. oup.com |
| RP-HPLC | Hydrophobicity | High-resolution purification of subunits. nih.gov |
Biophysical and Immunological Assessment of Purity and Integrity
Following purification, a variety of biophysical and immunological methods are used to assess the purity, integrity, and biological activity of the recombinant choriogonadotropin alfa.
Biophysical Characterization:
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to determine the molecular weight of the subunits and to assess the purity of the preparation. nih.gov
Mass Spectrometry: This method provides precise molecular weight information and can be used to confirm the amino acid sequence. oup.com
Amino Acid Analysis: This technique determines the amino acid composition of the protein. nih.govoup.com
N-terminal Amino Acid Analysis: This method identifies the first amino acid in the protein sequence, confirming its identity. nih.gov
Carbohydrate Analysis: Techniques are used to analyze the sugar content and structure of the oligosaccharides attached to the protein, as glycosylation is critical for its function. nih.govoup.com
Immunological and Bioactivity Assessment:
Immunodiffusion and Immunoelectrophoresis: These methods are used to confirm the identity and homogeneity of the purified hormone. nih.gov
Solid-Phase Binding Assays and Immunoblotting: These assays demonstrate the expression and binding capabilities of the recombinant protein. nih.gov
Radioligand and CAMP Bioassays: These functional assays are used to determine the biological activity of the recombinant hormone by measuring its ability to bind to its receptor and elicit a cellular response. oup.com
The biological activity of choriogonadotropin alfa is often calibrated against an international reference standard to ensure consistency. fda.gov These rigorous characterization steps are essential to guarantee that the research-grade recombinant choriogonadotropin alfa is of high purity, integrity, and possesses the expected biological function.
G Protein-Coupled Receptor Signaling Pathways
The LHCGR is a classic G protein-coupled receptor (GPCR), and its activation by choriogonadotropin alfa is the primary event that triggers downstream signaling. patsnap.comdrugbank.com This activation is not monolithic; the receptor can couple to different G proteins, leading to the activation of multiple effector systems.
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activation
The most well-characterized signaling pathway initiated by choriogonadotropin alfa is the activation of the Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). patsnap.com Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA). patsnap.com This canonical cAMP/PKA pathway is fundamental to many of the physiological effects of choriogonadotropin alfa, including the regulation of steroidogenesis in ovarian theca and granulosa cells. patsnap.com Research in human luteal granulosa cells has demonstrated that hCG treatment leads to a significant, dose-dependent increase in cAMP production.
However, the cellular response to cAMP can be nuanced. Studies have shown that in some cellular contexts, such as placental cells, high levels of cAMP might have an inhibitory effect on certain downstream pathways, like the MAPK pathway, while lower concentrations can be stimulatory. nih.gov Furthermore, an alternative cAMP-dependent but PKA-independent pathway involving the Exchange protein activated by cAMP (Epac) has been identified. hCG can activate this Epac pathway, which in turn can lead to the activation of the MAPK pathway. nih.govplos.org
Table 1: Key Components of the cAMP/PKA Signaling Pathway Activated by Choriogonadotropin Alfa
| Component | Function |
|---|---|
| LHCGR | Binds choriogonadotropin alfa, activating G proteins. patsnap.comdrugbank.com |
| Gs protein | Stimulates adenylyl cyclase upon activation by LHCGR. |
| Adenylyl Cyclase | Catalyzes the conversion of ATP to cAMP. patsnap.com |
| cAMP | Second messenger that activates Protein Kinase A (PKA) and Epac. patsnap.complos.org |
| Protein Kinase A (PKA) | Phosphorylates downstream target proteins to elicit cellular responses. patsnap.com |
| Epac | Alternative cAMP sensor that can activate the MAPK pathway. nih.govplos.org |
Phospholipase C (PLC) and Calcium Signaling
In addition to the canonical Gs-cAMP pathway, the LHCGR can also couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
Evidence for the involvement of this pathway in choriogonadotropin alfa signaling comes from studies on human granulosa-lutein cells. While hCG alone did not significantly increase intracellular free Ca2+, the simultaneous administration of hCG and norepinephrine (B1679862) (an alpha-adrenergic agonist) did induce a transient increase in cytosolic free Ca2+. This effect was independent of extracellular Ca2+, pointing to the release from intracellular stores, a hallmark of the phosphoinositide pathway. nih.gov This suggests a synergistic or permissive role of choriogonadotropin alfa in modulating calcium signaling in concert with other factors.
Table 2: Components of the Phospholipase C and Calcium Signaling Pathway
| Component | Function |
|---|---|
| Gq/11 protein | Activates Phospholipase C upon stimulation by the LHCGR. |
| Phospholipase C (PLC) | Cleaves PIP2 into IP3 and DAG. |
| Inositol 1,4,5-trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum to release Ca2+. |
| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). |
| Calcium (Ca2+) | Acts as a second messenger to modulate various cellular processes. nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The mitogen-activated protein kinase (MAPK) cascades are another significant set of pathways activated by choriogonadotropin alfa. These pathways are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.
ERK1/2, JNK, and p38 MAPK Activation
Research has shown that choriogonadotropin alfa can induce the phosphorylation and activation of all three major MAPK families: extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.
In human endometrial stromal cells, hCG has been shown to activate the ERK1/2 pathway, which in turn modulates the expression of the progesterone (B1679170) receptor. oup.com Interestingly, in this context, the activation of ERK1/2 appears to be mediated by the cAMP/Epac pathway rather than the classical cAMP/PKA pathway. oup.com
The activation of the JNK pathway by hCG has been demonstrated in human luteal granulosa cells. nih.govoup.com In these cells, hCG treatment led to a dose-dependent activation of the JNK pathway, which was found to be essential for the upregulated expression of steroidogenic enzymes like StAR and 3β-HSD, ultimately leading to increased progesterone production. nih.gov Pharmacological inhibition or siRNA-mediated knockdown of the JNK pathway compromised these effects. nih.gov Prolonged stimulation with high concentrations of hCG in testicular Leydig cells has also been shown to induce endoplasmic reticulum stress, leading to the activation of JNK. bioscientifica.com
Activation of p38 MAPK by gonadotropins, including hCG, has been observed in cumulus cells. This activation is critical for the induction of EGF-like factor and TACE/ADAM17 gene expression, which are important for oocyte maturation.
Table 3: MAPK Signaling Components Activated by Choriogonadotropin Alfa
| MAPK Family | Key Functions in Choriogonadotropin Alfa Signaling |
|---|---|
| ERK1/2 | Modulates progesterone receptor expression in endometrial stromal cells. oup.com |
| JNK | Upregulates steroidogenic enzymes and progesterone production in luteal granulosa cells. nih.gov |
| p38 MAPK | Induces gene expression important for oocyte maturation in cumulus cells. |
PI3K/AKT/mTORC1 Pathway Engagement by Choriogonadotropin Alfa
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a critical regulator of cell growth, proliferation, and survival. Choriogonadotropin alfa has been shown to engage this pathway in various cell types.
In bovine luteal cells, the PI3K/mTOR signaling pathway is required for the hCG-induced expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α), key regulators of angiogenesis. nih.gov Notably, in this specific study, the MAPK pathway was not found to be required for this particular effect, suggesting a dominant role for the PI3K/AKT/mTORC1 pathway in hCG-mediated angiogenesis in this context. nih.gov
Furthermore, in theca-interstitial cells, hCG stimulates cell proliferation through a cAMP-dependent activation of the AKT/mTORC1 signaling network. nih.gov This study also highlighted the complexity of the signaling network, as pharmacological inhibition of ERK1/2 did not block the hCG-induced phosphorylation of downstream targets of mTORC1, suggesting a degree of independence between the MAPK and PI3K/AKT/mTORC1 pathways in this cellular response. nih.gov
The activation of this pathway generally follows a cascade where PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane where it is phosphorylated and activated. Activated AKT can then phosphorylate and inhibit the TSC1/2 complex, leading to the activation of mTORC1.
Table 4: Key Molecules in the PI3K/AKT/mTORC1 Pathway
| Molecule | Role in the Pathway |
|---|---|
| PI3K | Phosphorylates PIP2 to generate PIP3. |
| AKT (Protein Kinase B) | Activated by PI3K, it is a central node in the pathway, regulating multiple downstream targets. nih.gov |
| mTORC1 | A protein complex that, when activated, promotes cell growth, proliferation, and protein synthesis. nih.govnih.gov |
| VEGF | A downstream target whose expression is induced by this pathway in response to hCG in bovine luteal cells. nih.gov |
Crosstalk and Integration of Choriogonadotropin Alfa-Mediated Signaling Networks
The signaling pathways activated by choriogonadotropin alfa are not linear and isolated but are part of a highly integrated and dynamic network. Significant crosstalk occurs between the GPCR, MAPK, and PI3K/AKT/mTORC1 pathways, allowing for a fine-tuned and context-dependent cellular response.
One key point of integration is at the level of cAMP. As mentioned, cAMP can signal through both PKA and Epac. While the PKA pathway is often considered canonical, the cAMP/Epac branch provides a direct link to the activation of the MAPK pathway. nih.govplos.org This is exemplified in placental cells where hCG-induced leptin expression is mediated by both the MAPK pathway and the alternative cAMP/Epac pathway. nih.govplos.org
There is also evidence of crosstalk between the cAMP/PKA pathway and the PI3K/AKT pathway. GPCRs that signal through PKA can activate the PI3K/AKT pathway by interacting with components downstream of receptor tyrosine kinases, such as the insulin (B600854) receptor substrate 1 (IRS1). nih.gov In theca-interstitial cells, the activation of the AKT/mTORC1 pathway by hCG is cAMP-dependent, demonstrating a clear link between the initial GPCR signal and this major growth-regulating pathway. nih.gov
The relationship between the MAPK and PI3K/AKT pathways in response to choriogonadotropin alfa can be either synergistic or independent, depending on the cellular context and the specific biological outcome being measured. For instance, in hCG-stimulated theca-interstitial cell proliferation, the PI3K/AKT/mTORC1 pathway appears to be the primary driver, with the ERK1/2 pathway acting in parallel and not being essential for mTORC1 activation. nih.gov Conversely, in other cellular systems, these two pathways can exhibit significant interplay.
This intricate web of signaling allows cells to respond to choriogonadotropin alfa in a highly specific and regulated manner, translating a single hormonal stimulus into a diverse array of physiological outcomes.
Regulation of Gene Expression and Cellular Processes by Choriogonadotropin Alfa in Vitro and Ex Vivo Models
Transcriptional and Post-Transcriptional Regulation of Target Genes
Choriogonadotropin alfa's effects at the cellular level are largely mediated by its ability to regulate the expression of specific target genes. This regulation occurs at both the transcriptional and post-transcriptional levels, involving a complex interplay of responsive elements, transcription factors, and the modulation of mRNA stability.
Identification of Choriogonadotropin Alfa-Responsive Elements and Transcription Factors
The initiation of a cellular response to choriogonadotropin alfa begins with its binding to the luteinizing hormone/choriogonadotropin receptor (LHCGR). patsnap.com This interaction triggers intracellular signaling cascades that ultimately lead to the activation or repression of specific genes. The regulatory regions of these genes contain choriogonadotropin alfa-responsive elements (CREs), which are specific DNA sequences that serve as binding sites for transcription factors.
One of the key signaling pathways activated by choriogonadotropin alfa is the cyclic AMP (cAMP) pathway. oup.com Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates various transcription factors. A crucial responsive element in this context is the cAMP response element (CRE), found in the promoter regions of many genes regulated by hCG. nih.gov The transcription factor CREB (cAMP response element-binding protein) is a key mediator that, upon phosphorylation by PKA, binds to CREs and initiates the transcription of target genes. oup.com
In placental cells, the expression of the alpha and beta subunit genes of hCG is itself regulated by cAMP. nih.gov Studies using placental cell lines have shown that treatment with a cAMP analog significantly increases the mRNA levels of both subunits, indicating a positive feedback loop. nih.gov
Furthermore, other transcription factors and responsive elements are implicated in mediating the effects of choriogonadotropin alfa. For instance, the c-fos serum response element (SRE) is a DNA sequence that can mediate transcriptional activation in response to various growth factors, and it has been shown to be responsive to hormones that activate similar signaling pathways. umich.edu This suggests a potential role for transcription factors that bind to the SRE, such as Serum Response Factor (SRF) and Ternary Complex Factors (TCFs) like Elk-1, in the transcriptional response to choriogonadotropin alfa. umich.edu
| Responsive Element | Key Transcription Factors | Associated Signaling Pathway |
| cAMP Response Element (CRE) | CREB | cAMP/PKA |
| Serum Response Element (SRE) | SRF, TCFs (e.g., Elk-1) | MAP Kinase |
mRNA Stability and MicroRNA Regulation in Response to Choriogonadotropin Alfa
Beyond the initiation of transcription, choriogonadotropin alfa can also influence gene expression at the post-transcriptional level by modulating the stability of messenger RNA (mRNA) molecules. The stability of an mRNA transcript determines how long it remains available for translation into a protein, thereby providing another layer of regulatory control.
MicroRNAs (miRNAs) have emerged as key players in post-transcriptional gene regulation. These small, non-coding RNA molecules typically bind to the 3' untranslated region (3'-UTR) of target mRNAs, leading to either their degradation or the repression of their translation. nih.gov While research directly linking choriogonadotropin alfa to specific miRNA expression patterns is in its early stages, the hormone's influence on cellular processes known to be regulated by miRNAs, such as proliferation and apoptosis, suggests a likely role for these small RNAs in mediating its effects. Given that miRNAs can regulate vast networks of genes, their involvement would add another dimension of complexity to the cellular response to choriogonadotropin alfa.
Choriogonadotropin Alfa's Influence on Cellular Proliferation and Differentiation
Choriogonadotropin alfa plays a significant role in modulating cellular proliferation and differentiation in various cell types. In the context of its primary clinical use, it stimulates the final maturation of ovarian follicles and the differentiation of granulosa and theca cells. patsnap.comdrugs.com This process is essential for ovulation and the subsequent formation of the corpus luteum. patsnap.com
Beyond the ovary, studies have indicated that choriogonadotropin alfa can influence the proliferation of other cell types. For example, in gastric cancer cells, human chorionic gonadotropin (hCG) has been shown to promote cell proliferation. nih.gov This effect is thought to be mediated through the activation of growth factor signaling pathways. nih.gov It has also been suggested that hCG can induce the expression of oncogenes such as c-Myc and c-Jun, which are known to be involved in cell cycle progression and proliferation. nih.gov
Furthermore, choriogonadotropin alfa has been shown to influence the differentiation of various cell types, including endometrial stromal cells and cytotrophoblasts. nih.gov It can promote the differentiation of cytotrophoblasts into syncytiotrophoblasts, a critical process for placental development and function. nih.gov
| Cell Type | Effect of Choriogonadotropin Alfa |
| Ovarian Granulosa Cells | Proliferation and Differentiation |
| Gastric Cancer Cells | Proliferation |
| Endometrial Stromal Cells | Differentiation |
| Cytotrophoblasts | Differentiation |
Modulation of Apoptosis and Cell Survival by Choriogonadotropin Alfa
Choriogonadotropin alfa exerts a dual role in the regulation of apoptosis, or programmed cell death, and cell survival. Its effect appears to be context-dependent, particularly influenced by the presence of other signaling molecules like progesterone (B1679170).
In human luteinized granulosa cells, hCG has been shown to increase cell survival. nih.gov However, when the action of progesterone is blocked, hCG can induce apoptosis. nih.govnih.gov This suggests a cooperative relationship between hCG and progesterone in promoting the survival of these cells, which is crucial for the maintenance of the corpus luteum during early pregnancy. nih.govnih.gov The mechanism appears to involve the regulation of caspase-3 activity, a key executioner enzyme in the apoptotic cascade. nih.gov
The pro-survival effects of choriogonadotropin alfa are in part mediated by the activation of signaling pathways such as the ERK and AKT pathways. nih.gov These pathways are known to promote cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.
Choriogonadotropin Alfa Effects on Cellular Secretion and Metabolic Pathways
Choriogonadotropin alfa significantly impacts the secretory functions and metabolic activities of target cells. A primary example is its stimulation of progesterone production by the corpus luteum, a critical function for the establishment and maintenance of pregnancy. nih.gov
The hormone also influences the secretion of a wide array of other molecules. For instance, hCG can modulate the secretion of various cytokines in endometrial cells, which is important for creating a receptive environment for embryo implantation. nih.gov It has been shown to increase the secretion of leukemia inhibitory factor (LIF) and decrease the secretion of interleukin-6 (IL-6) by endometrial cells. nih.gov
In terms of metabolic pathways, the binding of choriogonadotropin alfa to its receptor initiates signaling cascades that can alter cellular metabolism. For example, in placental cells, cAMP, a second messenger for hCG, stimulates the biosynthesis of the hCG subunits themselves, indicating a direct impact on the metabolic machinery responsible for hormone production. nih.gov Furthermore, the stimulation of steroidogenesis, such as progesterone synthesis, involves the mobilization and utilization of cholesterol, highlighting a direct link to lipid metabolism.
| Cellular Process | Effect of Choriogonadotropin Alfa |
| Progesterone Secretion | Increased |
| Cytokine Secretion (e.g., LIF) | Modulated |
| Hormone Biosynthesis (hCG subunits) | Stimulated |
| Steroidogenesis | Stimulated |
Advanced Methodologies in Choriogonadotropin Alfa Research
Structural Biology Approaches for Choriogonadotropin Alfa and Its Receptor
Understanding the three-dimensional structure of choriogonadotropin alfa and its receptor is fundamental to deciphering its mechanism of action. Structural biology provides atomic-level details of the hormone-receptor complex, revealing the basis of their interaction and subsequent signal transduction.
X-ray Crystallography and Cryo-Electron Microscopy of Choriogonadotropin Alfa-LHCGR Complexes
While X-ray crystallography has been instrumental in determining the structure of the individual human chorionic gonadotropin (hCG) subunits, cryo-electron microscopy (cryo-EM) has emerged as the key technique for visualizing the entire choriogonadotropin alfa-LHCGR complex.
Recent cryo-EM studies have successfully resolved the structures of the full-length LHCGR in its inactive state and in its active state, bound to chorionic gonadotropin and the associated G-protein (Gs). scienceopen.com These structures have revealed a distinct "push-and-pull" mechanism for receptor activation. scienceopen.comnih.gov In this model, the binding of the hormone to the large extracellular domain (ECD) "pushes" the domain, while an extended hinge loop connecting to the transmembrane domain (TMD) "pulls," inducing a conformational change that activates the receptor. scienceopen.comnih.gov
The cryo-EM maps show the intricate details of the hormone-receptor interface and the subsequent allosteric changes that propagate through the receptor's seven-transmembrane helices, leading to G-protein coupling and signal initiation. scienceopen.commdpi.com A highly conserved 10-residue sequence at the C-terminal of the hinge region, known as P10, acts as a tethered agonist, which is crucial for inducing the conformational changes in the TMD required for G-protein activation. scienceopen.com These structural insights provide a foundational model for understanding glycoprotein (B1211001) hormone receptor signaling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for studying the conformation and dynamics of proteins in solution, providing information that is complementary to static crystal structures. NMR studies on the free alpha-subunit of hCG have revealed significant conformational differences compared to its state within the heterodimeric hormone. nih.gov
In the crystal structure of the intact hCG, a specific region of the alpha-subunit (residues 33-58) is structured, forming part of a beta-barrel and a 3(10)-helix through interactions with the beta-subunit. nih.gov However, NMR analysis of the free alpha-subunit in solution shows this same region as a large, disordered loop. This finding indicates that the interaction with the beta-subunit is crucial for stabilizing the conformation of the alpha-subunit within the functional hormone. nih.gov
Furthermore, NMR has been used to probe the influence of N-glycosylation on the alpha-subunit's structure. While the removal of most carbohydrate residues does not significantly alter the protein's conformation, the single N-acetylglucosamine (GlcNAc) residue attached at Asn78 is tightly packed against the protein, acting as an integral part of the alpha-subunit's structure. nih.gov The remaining parts of the glycan chains are largely extended and flexible in solution. nih.gov These studies highlight the subtle, yet critical, roles of subunit interaction and glycosylation in maintaining the structural integrity of choriogonadotropin.
Biophysical Techniques for Ligand-Receptor Interaction Analysis
To quantify the binding affinity, kinetics, and thermodynamics of the choriogonadotropin alfa-LHCGR interaction, researchers employ a range of biophysical techniques. These methods provide precise measurements of the molecular interactions that govern hormone binding and receptor activation.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free, real-time optical biosensing techniques used to measure the kinetics of molecular interactions. In a typical SPR or BLI experiment to study choriogonadotropin alfa, the LHCGR would be immobilized on a sensor chip surface, and a solution containing choriogonadotropin alfa would be flowed over it.
The binding of the hormone to the receptor causes a change in the refractive index at the sensor surface (SPR) or a shift in the interference pattern of light reflected from the sensor tip (BLI). This change is recorded in real-time, generating a sensorgram that allows for the calculation of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be determined from the ratio of these rate constants (koff/kon). These techniques are invaluable for characterizing how different variants or modifications of the hormone or receptor affect binding kinetics. nih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. azom.comwikipedia.org It directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a single ITC experiment, a complete thermodynamic profile of the choriogonadotropin alfa-LHCGR interaction can be obtained, including the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). azom.comwikipedia.org
The experiment involves titrating small aliquots of choriogonadotropin alfa into a sample cell containing the LHCGR at a constant temperature. nih.gov The resulting heat changes are measured and plotted against the molar ratio of the reactants. rsc.org From these data, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can also be calculated. This information provides deep insights into the driving forces of the interaction, revealing whether it is primarily driven by favorable enthalpy changes (e.g., hydrogen bonding, van der Waals forces) or entropy changes (e.g., hydrophobic effect, conformational changes). azom.com
| Technique | Principle | Key Parameters Measured | Application to Choriogonadotropin Alfa Research |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Association rate (kon), Dissociation rate (koff), Affinity (KD) | Quantifying the real-time binding kinetics and affinity of choriogonadotropin alfa to LHCGR. |
| Biolayer Interferometry (BLI) | Measures shifts in the interference pattern of reflected light upon binding. | Association rate (kon), Dissociation rate (koff), Affinity (KD) | High-throughput screening and kinetic analysis of hormone-receptor interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. | Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS) | Determining the complete thermodynamic profile and driving forces of the choriogonadotropin alfa-LHCGR interaction. |
Omics Technologies in Choriogonadotropin Alfa Studies
Omics technologies, including genomics, transcriptomics, and proteomics, provide a global view of the molecular changes induced by choriogonadotropin alfa. These high-throughput methods allow for the comprehensive analysis of genes, transcripts, and proteins in response to hormone stimulation.
Genomics research has focused on identifying genetic variants that influence the response to gonadotropin stimulation. Studies have identified single nucleotide polymorphisms (SNPs) in the gene for the LHCGR that can affect receptor sensitivity and ovarian response. nih.gov For instance, specific SNPs in the LHCGR gene have been associated with variations in the number of oocytes retrieved and the required dose of gonadotropins during assisted reproductive technologies. nih.gov This genetic information holds promise for personalizing treatment protocols.
Transcriptomics , particularly single-cell transcriptomics (scRNA-seq), has been used to map gene expression changes in reproductive tissues at unprecedented resolution. nih.gov This technology allows researchers to dissect the heterogeneity of cell populations within the ovary and testis and to understand how specific cell types respond to gonadotropins like choriogonadotropin alfa. mdpi.comfrontiersin.org For example, transcriptomic analyses have detailed the gene networks activated in granulosa cells and oocytes following the LH/hCG signal, revealing key pathways involved in follicular maturation and luteinization. nih.gov
Proteomics has been extensively applied to identify and quantify proteins in biological fluids and tissues following the administration of hCG. Proteomic analysis of human follicular fluid has identified numerous proteins that are differentially expressed after an hCG trigger, providing insights into the follicular microenvironment during the final stages of oocyte maturation. scienceopen.com These identified proteins, such as inhibin alpha and tissue inhibitor of metalloproteinase 1 (TIMP1), serve as potential biomarkers for oocyte health and the success of the luteal transition. scienceopen.com
| Omics Field | Methodology | Key Findings in Choriogonadotropin Alfa Research | Reference |
|---|---|---|---|
| Genomics | Single Nucleotide Polymorphism (SNP) Analysis | Identified SNPs in the LHCGR gene that correlate with variable ovarian response to gonadotropin stimulation. | nih.gov |
| Transcriptomics | Single-Cell RNA Sequencing (scRNA-seq) | Mapped cell-specific gene expression changes in ovarian and testicular cells in response to gonadotropin signaling. | nih.govmdpi.com |
| Proteomics | Mass Spectrometry-based analysis of follicular fluid | Identified 17 differentially expressed proteins after hCG administration, revealing biomarkers for the folliculo-luteal transition. | scienceopen.com |
In Silico Modeling and Computational Biology for Choriogonadotropin Alfa
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides a virtual microscope to visualize the interaction between choriogonadotropin alfa and its receptor at an atomic level. MD simulations have been instrumental in understanding how hormone binding leads to receptor activation.
Simulations of the LH/hCG receptor have revealed that the binding of the hormone induces significant conformational changes. nih.gov A key area of interest is the unique "hinge region" that connects the large extracellular hormone-binding domain to the transmembrane domain responsible for G-protein activation. nih.govfrontiersin.org MD simulations showed that upon agonist binding, this hinge region rotates and moves, adopting an "active-like" conformation that transduces the binding signal downward to the intracellular side of the receptor. nih.gov
Furthermore, simulations have helped explain how the receptor can discriminate between LH and hCG, two very similar hormones that nonetheless elicit different signaling profiles. frontiersin.orgnih.gov Although they bind to the main part of the receptor similarly, differences in the L2-beta loop of the hormones lead to distinct interactions within the hinge region. frontiersin.org These subtle differences in the protein-ligand interaction are sufficient to trigger different downstream signaling pathways, with hCG preferentially activating the cAMP/PKA pathway, which is crucial for supporting pregnancy. nih.gov
The vast datasets generated by proteomics, transcriptomics, and metabolomics require sophisticated analytical methods to be understood. Network analysis is a computational approach that integrates these multi-omics data to build models of the complex signaling cascades activated by choriogonadotropin alfa.
In this approach, molecules (proteins, genes, metabolites) are represented as "nodes," and the interactions between them (e.g., phosphorylation, gene activation) are represented as "edges." nih.gov By analyzing the structure of these networks, researchers can identify key hubs and bottlenecks in the signaling pathways. For example, a network analysis of circRNAs expressed in granulosa cells after an LH/hCG surge revealed that these molecules are integrated into functional networks controlling critical periovulatory events, including the EGFR, cAMP, and Versican (VCAN) signaling pathways. nih.gov
Such network models allow for a systems-level understanding of hormone action. They can illustrate how the initial signal from choriogonadotropin alfa binding to its receptor propagates through interconnected pathways, such as the cAMP/PKA and Erk1/2 pathways, to regulate a multitude of cellular functions. oup.comresearchgate.net By identifying the most influential nodes in the network, researchers can pinpoint potential new targets for therapeutic intervention to either enhance or modulate the effects of choriogonadotropin alfa. nih.gov
Comparative Studies of Choriogonadotropin Alfa Variants and Analogs in Research Settings
Analysis of Recombinant vs. Urinary-Derived Choriogonadotropin
Choriogonadotropin alfa is a recombinant form of human chorionic gonadotropin (r-hCG) produced using recombinant DNA technology in Chinese Hamster Ovary (CHO) cells. patsnap.com This method ensures a high degree of purity and batch-to-batch consistency, which stands in contrast to urinary-derived hCG (u-hCG), extracted and purified from the urine of pregnant women. nih.gov Research comparing these two forms of hCG has focused on purity, specific activity, and clinical outcomes in research settings.
One of the primary advantages of choriogonadotropin alfa is its higher purity. nih.gov U-hCG preparations can contain various urinary proteins and contaminants, which may lead to a higher incidence of local injection site reactions. nih.gov In contrast, the recombinant manufacturing process yields a product with high specific activity and homogeneity. nih.gov
Pharmacokinetic and pharmacodynamic profiles of both urinary and recombinant preparations have been shown to be quite similar. nih.gov However, some studies have indicated that r-hCG may ensure a better hormonal environment during the luteal phase. nih.gov For instance, mid-luteal phase progesterone (B1679170) levels were found to be significantly higher with the use of r-hCG compared to u-hCG. oup.com
In terms of efficacy for inducing final follicular maturation, multiple studies have concluded that choriogonadotropin alfa is at least as effective as urinary-derived hCG. nih.govnih.gov Comparative studies have shown no statistically significant differences in the number of oocytes retrieved, mature oocytes, or fertilized oocytes. nih.govnih.gov
Below is a data table summarizing findings from comparative studies between recombinant and urinary-derived hCG.
| Feature | Choriogonadotropin Alfa (r-hCG) | Urinary-Derived hCG (u-hCG) | Key Findings |
| Source | Recombinant DNA technology (CHO cells) | Urine of pregnant women | r-hCG offers higher purity and consistency. nih.gov |
| Purity | High | Contains urinary protein contaminants | Higher purity of r-hCG leads to fewer local injection site reactions. oup.com |
| Efficacy | Comparable to u-hCG | Comparable to r-hCG | No significant difference in oocytes retrieved or fertilization rates. nih.gov |
| Luteal Phase Support | Higher mid-luteal progesterone levels | Lower mid-luteal progesterone levels | r-hCG may provide a better hormonal environment. nih.govoup.com |
Biosimilarity and Bioequivalence Studies of Choriogonadotropin Alfa Preparations: Structural and Functional Comparisons
With the expiration of patents for the originator choriogonadotropin alfa (Ovidrel®), several biosimilar versions have been developed. These biosimilars undergo rigorous testing to demonstrate that they are highly similar to the reference product in terms of structure, function, and pharmacokinetic profiles.
Bioequivalence studies are a critical component of the approval process for biosimilar drugs. These studies typically compare the pharmacokinetic parameters of the biosimilar to the reference product in healthy subjects. For example, a study comparing a biosimilar, LZM003, with the reference drug Ovidrel® found that the mean values of primary pharmacokinetic parameters were similar, with the 90% confidence intervals for the geometric mean ratio falling within the bioequivalence margins of 80-125%. proquest.com
Structural comparisons involve a battery of analytical techniques to assess attributes such as primary and higher-order protein structure, post-translational modifications (especially glycosylation), and purity. Functional comparisons are conducted using in vitro bioassays to measure the biological activity, such as receptor binding and stimulation of steroidogenesis. For instance, a study on the biosimilar DA-3803 showed it had equivalent potency to Ovidrel® and similar efficacy in inducing ovulation in research models. scispace.com The study also confirmed that the purification process for DA-3803 was effective in removing major process impurities. scispace.com
The following table presents data from a representative bioequivalence study of a choriogonadotropin alfa biosimilar compared to the reference product.
| Pharmacokinetic Parameter | Biosimilar (LZM003) | Reference (Ovidrel®) | 90% Confidence Interval for Geometric Mean Ratio |
| AUC (h*IU/L) | 7701 ± 2101 | Similar to Biosimilar | Within 80-125% |
| Cmax (IU/L) | 121 ± 44 | Similar to Biosimilar | Within 80-125% |
| t½ (hours) | 29 ± 6 | Similar to Biosimilar | Not applicable for bioequivalence |
Data derived from representative pharmacokinetic studies. proquest.comnih.gov
Engineering of Choriogonadotropin Alfa for Modified Pharmacological Properties (e.g., prolonged half-life for research tools)
Efforts to engineer choriogonadotropin alfa have been aimed at modifying its pharmacological properties, primarily to extend its circulating half-life. A longer half-life could reduce the frequency of administration in research and therapeutic settings. The key to hCG's naturally long half-life of approximately 32-33 hours lies in the carboxy-terminal peptide (CTP) of its β-subunit, which is heavily glycosylated with sialic acid residues. researchgate.net
One approach to creating a long-acting choriogonadotropin involves altering the glycosylation profile. A novel recombinant hCG, designated CG beta (FE 999302), is expressed in a human cell line (PER.C6®) instead of the traditional CHO cells. nih.gov This results in a different glycosylation pattern, including N-linked α2,6-linked sialic acid, which is believed to extend the circulating half-life in humans. nih.gov A first-in-human trial demonstrated that CG beta has a longer terminal half-life (approximately 47 hours) compared to CHO-derived choriogonadotropin alfa (approximately 32 hours). nih.gov
This difference in glycosylation and sialylation increases the biological activity and provides a higher exposure (Area Under the Curve, AUC) with a lower clearance rate compared to choriogonadotropin alfa. nih.gov These engineered molecules serve as valuable research tools for understanding the influence of post-translational modifications on the pharmacokinetics and pharmacodynamics of glycoprotein (B1211001) hormones.
The table below compares the pharmacokinetic properties of standard choriogonadotropin alfa with the engineered, long-acting CG beta.
| Parameter | Choriogonadotropin Alfa (CHO-derived) | CG beta (Human cell line-derived) | Implication of Engineering |
| Expression System | Chinese Hamster Ovary (CHO) cells | Human Cell Line (PER.C6®) | Altered glycosylation profile. nih.gov |
| Terminal Half-life (t½) | ~32 hours | ~47 hours | Prolonged duration of action. nih.gov |
| Area Under the Curve (AUC) | Lower | 1.5-fold greater than CG alfa | Increased total drug exposure. nih.gov |
| Clearance (CL/F) | ~0.8 L/h | ~0.5 L/h | Slower removal from circulation. nih.gov |
Structure-Function Relationship Studies of Choriogonadotropin Alfa Mutants and Chimeric Constructs
The relationship between the structure of choriogonadotropin alfa and its biological function has been extensively investigated using site-directed mutagenesis and the creation of chimeric proteins. These studies have been crucial in identifying specific amino acid residues and domains responsible for subunit assembly, receptor binding, and signal transduction.
The β-subunit is unique to hCG and confers its biological specificity. patsnap.com A significant focus of research has been its C-terminal extension, which is not present in other related hormones like luteinizing hormone (LH). nih.gov Studies using truncated mutants, such as des-(122-145)hCG beta, have shown that this C-terminal portion is not essential for α-subunit association or for functional receptor binding and subsequent steroidogenesis in Leydig tumor cells. nih.gov However, further truncation to create des-(93-145)hCG beta resulted in a failure to form a heterodimer with the α-subunit, indicating that the region between residues 93 and 100 is critical for proper folding or subunit interaction. nih.gov
This region, often referred to as the "determinant loop," is believed to be important for receptor specificity. nih.govdocumentsdelivered.com Site-directed mutagenesis studies within this loop have revealed the importance of specific charged residues. For instance, replacing Arginine 94 with Aspartic acid resulted in a heterodimer that was essentially inactive. proquest.com Conversely, replacing the same residue with Lysine, which preserves the positive charge, resulted in normal potency, highlighting the importance of charge at this position for receptor binding. proquest.com
Chimeric constructs, combining parts of different gonadotropin subunits, have also been employed. For example, creating a heterodimer with a bovine α-subunit and a human β-subunit has been used as a tool to study the function of the mutated human β-subunit. nih.govnih.govproquest.com These molecular biology techniques have been instrumental in mapping the functional sites of choriogonadotropin alfa.
The following table summarizes key findings from mutagenesis studies on the hCG β-subunit.
| Mutant/Construct | Region Modified | Key Finding | Reference |
| des-(122-145)hCG beta | C-terminal extension | Not required for subunit assembly or in vitro biological activity. | nih.gov |
| des-(93-145)hCG beta | C-terminal extension & "determinant loop" | Failed to assemble with α-subunit; region 93-100 is critical for folding/assembly. | nih.gov |
| Arg94 -> Asp | "Determinant loop" | Resulted in an essentially inactive heterodimer. | proquest.com |
| Arg94 -> Lys | "Determinant loop" | Preserved positive charge and resulted in normal potency. | proquest.com |
Ethical and Societal Implications of Choriogonadotropin Alfa Research
Considerations in the Production and Handling of Recombinant Choriogonadotropin Alfa
The production of choriogonadotropin alfa relies on recombinant DNA technology, a process that involves genetically modifying living cells to produce the desired hormone. novonordisk.comasu.edu This method offers significant advantages over earlier techniques that involved extracting the hormone from the urine of pregnant women, such as improved purity, consistency, and a more reliable supply chain. asu.edunih.gov However, the use of genetically modified organisms (GMOs) in pharmaceutical production raises several ethical considerations.
Ethical Framework for GMO Use in Pharmaceuticals:
| Ethical Principle | Application in Recombinant Choriogonadotropin Alfa Production | Key Considerations |
| Beneficence | Ensuring a safe and effective supply of a crucial fertility medication. wixsite.com | The benefits of a consistent and pure source of choriogonadotropin alfa for individuals undergoing fertility treatments are substantial. |
| Non-maleficence | Minimizing risks to the environment and human health from the use of GMOs. slideshare.net | Production facilities employ stringent containment measures to prevent the accidental release of GMOs. The final product is highly purified to remove all cellular components and genetic material from the production organisms. novonordisk.com |
| Justice | Ensuring equitable access to the resulting medical treatments. | The cost of producing recombinant proteins can be high, raising questions about the affordability and accessibility of treatments for all who need them. wixsite.com |
| Autonomy | Providing clear information to patients about the manufacturing process of their medications. | While not always standard practice, transparency about the use of recombinant DNA technology can empower patients to make informed decisions about their treatment. |
The production process involves genetically modifying Chinese Hamster Ovary (CHO) cells to secrete choriogonadotropin alfa into a cell culture medium. hres.canih.gov This is followed by a multi-step purification process to ensure the complete removal of the GMOs and any potential contaminants, resulting in a highly purified and safe product. novonordisk.com Companies involved in this production emphasize their commitment to using GMOs in the lowest risk category and implementing appropriate measures to prevent environmental release. novonordisk.com
Responsible Communication of Choriogonadotropin Alfa Research Findings
The communication of research findings related to choriogonadotropin alfa and other gonadotropins is a critical aspect of ethical medical practice, particularly within the sensitive context of infertility treatment. nih.govthomsonmedical.com Effective and empathetic communication can significantly impact a patient's emotional well-being and their ability to make informed decisions about their care. nih.gov
Research in the field of fertility treatment consistently highlights the need for patient-centered communication. nih.gov This includes providing clear, honest, and comprehensive information about the potential benefits and risks of treatment, as well as managing expectations. nih.gov Healthcare providers have a responsibility to ensure that patients understand the complexities of assisted reproductive technologies (ART) and the role of medications like choriogonadotropin alfa. msu.edu
Key Principles for Responsible Communication in Gonadotropin Research:
Clarity and Transparency: Researchers and clinicians should use clear, understandable language to explain the purpose of choriogonadotropin alfa, how it works, and the potential outcomes of treatment. nih.gov
Empathy and Emotional Support: The journey of infertility is often emotionally challenging. thomsonmedical.com Healthcare professionals should acknowledge and address the psychological distress that patients may experience. nih.gov
Shared Decision-Making: Patients should be actively involved in the decision-making process regarding their treatment. nih.gov This involves discussing all available options and respecting the patient's values and preferences.
Avoiding Sensationalism: The media and researchers have a responsibility to report on advancements in reproductive medicine accurately and without sensationalism to avoid creating unrealistic expectations or public misunderstanding. ivypanda.com
Guidelines from organizations like the American Society for Clinical Oncology (ASCO) for fertility preservation in cancer patients also underscore the importance of early and clear communication about the potential impacts of treatment on fertility and the available options. msu.edu
Broader Impact of Gonadotropin Research on Understanding Reproductive Biology and Beyond
Research on gonadotropins, including choriogonadotropin alfa, has profoundly advanced our understanding of reproductive biology and has had a significant impact on clinical practice. nih.govresearchgate.net The development of recombinant gonadotropins was a major milestone, providing purer and more consistent preparations for ovarian stimulation in ART. nih.gov
The study of gonadotropins has been instrumental in:
Improving Infertility Treatments: Gonadotropin therapy is a cornerstone of controlled ovarian stimulation for in vitro fertilization (IVF), significantly increasing its success rates. nih.gov
Understanding Hormonal Regulation: Research into the mechanisms of action of gonadotropins like hCG and luteinizing hormone (LH) has provided deep insights into the intricate hormonal control of the reproductive cycle. mdpi.comyoutube.com
Investigating Reproductive Disorders: The study of gonadotropin function and dysfunction is crucial for understanding and treating various reproductive disorders. e-cep.org
Exploring Non-Reproductive Roles: The impact of gonadotropin research extends beyond reproduction. For instance, studies have investigated the potential role of hCG in other areas, such as its effects on certain types of cancer. asu.edu Additionally, research on gonadotropin-releasing hormone (GnRH) has suggested its involvement in cognitive functions. youtube.com
The ability to manipulate gonadotropin signaling through genetically engineered models in animals has opened new avenues for research, allowing scientists to dissect the specific roles of these hormones in various physiological processes. psu.edu This ongoing research continues to expand our knowledge of reproductive health and holds promise for the development of new therapeutic strategies. The social dynamics and environmental cues that can influence gonadotropin-releasing hormone and, consequently, reproductive function, are also active areas of investigation. biologists.comnih.govnih.gov
Q & A
Q. How can researchers ensure ethical rigor in trials involving Choriogonadotropin Alfa for off-label indications?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses for off-label use. Include data safety monitoring boards (DSMBs) for adverse event oversight. Publish negative outcomes in registries (e.g., ClinicalTrials.gov ) to mitigate reporting bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
